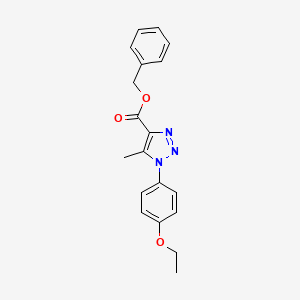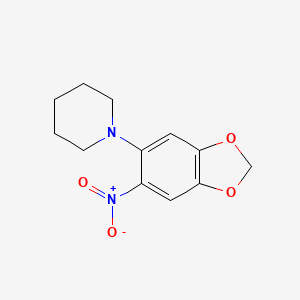
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, also known as TFB-TACE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This intermediate is then reacted with N-(2-chloroethyl)acetamide to form N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.
Starting Materials
2,5-dihydroxybenzoic acid, 2,2,2-trifluoroethanol, N-(2-chloroethyl)acetamide
Reaction
Step 1: 2,5-dihydroxybenzoic acid is reacted with 2,2,2-trifluoroethanol in the presence of a catalyst to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid., Step 2: To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in a suitable solvent, N-(2-chloroethyl)acetamide is added and the mixture is heated under reflux for several hours., Step 3: The reaction mixture is cooled and the product is isolated by filtration and purified by recrystallization.
Applications De Recherche Scientifique
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to inhibit the activity of tumor necrosis factor-alpha converting enzyme (TACE), which is involved in the processing of various cytokines and growth factors. TACE inhibition has been implicated in the treatment of various diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.
Mécanisme D'action
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide inhibits the activity of TACE by binding to its active site and preventing the cleavage of its substrate molecules. This results in the inhibition of the processing of various cytokines and growth factors, which are involved in inflammation, cell proliferation, and apoptosis.
Effets Biochimiques Et Physiologiques
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, cell proliferation, and apoptosis. It has also been shown to reduce the levels of various cytokines and growth factors, including TNF-alpha, IL-6, and VEGF.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several advantages for lab experiments, including its high potency and selectivity for TACE inhibition. However, it also has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, including the development of more potent and selective TACE inhibitors, the investigation of its potential applications in other diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.
Propriétés
IUPAC Name |
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F6N2O4/c1-9(24)22-4-5-23-13(25)11-6-10(26-7-14(16,17)18)2-3-12(11)27-8-15(19,20)21/h2-3,6H,4-5,7-8H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVKPIGIBOYKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2791013.png)

![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2791015.png)



![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2791026.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2791027.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791028.png)
